エライジン酸エチル-d5エステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

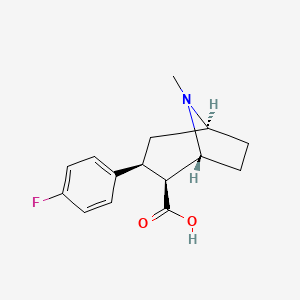

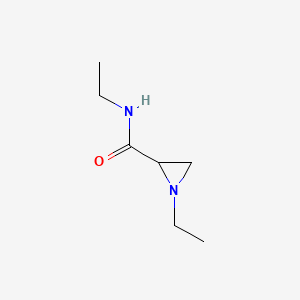

Elaidic Acid Ethyl-d5 Ester is a deuterated form of elaidic acid ethyl ester, where five hydrogen atoms are replaced with deuterium. This compound has the molecular formula C20H33D5O2 and a molecular weight of 315.55 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and lipidomics.

科学的研究の応用

Elaidic Acid Ethyl-d5 Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry for the quantification of fatty acids.

Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

Medicine: Investigated for its role in lipid metabolism and its potential impact on cardiovascular health.

Industry: Utilized in the development of deuterated drugs and other specialized chemical products

作用機序

Target of Action

Elaidic Acid Ethyl-d5 Ester primarily targets the fatty acid metabolism enzyme ACSL5 . This enzyme plays a crucial role in the immune regulation of the body .

Mode of Action

Elaidic Acid Ethyl-d5 Ester interacts with its primary target, ACSL5, to mediate the metabolism of trans fatty acids . This interaction promotes the expression of MHC-I molecules in tumor cells and antigen presentation, thereby enhancing the tumor-killing effect of CD8+ T cells .

Biochemical Pathways

The compound affects the fatty acid metabolism pathway, specifically the metabolism of trans fatty acids . The downstream effects include the upregulation of MHC-I molecule expression in tumor cells and enhanced antigen presentation, which in turn boosts the tumor-killing effect of CD8+ T cells .

Pharmacokinetics

It can serve as an excellent solvent for steroids and other lipid drugs , suggesting it may have good bioavailability.

Result of Action

The action of Elaidic Acid Ethyl-d5 Ester results in the suppression of tumor growth and the enhancement of the anti-tumor effects of PD-1 antibodies . This is achieved through the upregulation of MHC-I molecule expression in tumor cells and the enhancement of antigen presentation .

Action Environment

The action, efficacy, and stability of Elaidic Acid Ethyl-d5 Ester can be influenced by environmental factors. For instance, dietary intake of the compound can directly inhibit tumor growth and enhance the anti-tumor effects of PD-1 antibodies . .

生化学分析

Biochemical Properties

Elaidic Acid Ethyl-d5 Ester is known for its unique biochemical properties. It has a floral, fruity, and fatty aroma, and is easily absorbed by body tissues . It serves as an excellent solvent for steroids and other lipid drugs .

Cellular Effects

Elaidic Acid Ethyl-d5 Ester has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to directly inhibit tumor growth and enhance the anti-cancer effects of PD-1 monoclonal antibodies . This effect is mediated by the fatty acid metabolizing enzyme ACSL5 and its substrate, Elaidic Acid .

Molecular Mechanism

The molecular mechanism of action of Elaidic Acid Ethyl-d5 Ester involves its metabolism by ACSL5, which promotes the expression of MHC-I molecules in tumor cells and antigen presentation, thereby enhancing the tumor-killing effect of CD8+T cells . This mechanism is dependent on the transcription factor NLRC5, which is crucial for MHC-I-mediated antigen presentation .

Dosage Effects in Animal Models

The effects of Elaidic Acid Ethyl-d5 Ester vary with different dosages in animal models. For example, dietary supplementation with Elaidic Acid has been shown to significantly inhibit tumor growth in mice

Metabolic Pathways

Elaidic Acid Ethyl-d5 Ester is involved in certain metabolic pathways. It is metabolized by ACSL5, a fatty acid metabolizing enzyme

準備方法

Synthetic Routes and Reaction Conditions

Elaidic Acid Ethyl-d5 Ester can be synthesized through the esterification of elaidic acid with ethanol-d5. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of Elaidic Acid Ethyl-d5 Ester follows similar principles but on a larger scale. The process involves the continuous esterification of elaidic acid with ethanol-d5 in the presence of a suitable catalyst. The reaction mixture is then purified through distillation to obtain the desired ester in high purity .

化学反応の分析

Types of Reactions

Elaidic Acid Ethyl-d5 Ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

Oxidation: Elaidic acid.

Reduction: Elaidyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

類似化合物との比較

Similar Compounds

Elaidic Acid Ethyl Ester: The non-deuterated form of the compound.

Oleic Acid Ethyl Ester: The cis isomer of elaidic acid ethyl ester.

Stearic Acid Ethyl Ester: A saturated fatty acid ester.

Uniqueness

Elaidic Acid Ethyl-d5 Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This distinguishes it from its non-deuterated counterparts and other similar fatty acid esters .

特性

CAS番号 |

1217226-00-0 |

|---|---|

分子式 |

C₂₀H₃₃D₅O₂ |

分子量 |

315.55 |

同義語 |

(9E)-9-Octadecenoic Acid Ethyl-d5 Ester; (E)-9-Octadecenoic Acid Ethyl-d5 Ester; (E)-9-Octadecenoic Acid Ethyl-d5 Ester; Ethyl-d5 E-Octadec-9-enoate; Ethyl-d5 Elaidate; Ethyl-d5 trans-9-Octadecenoate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。